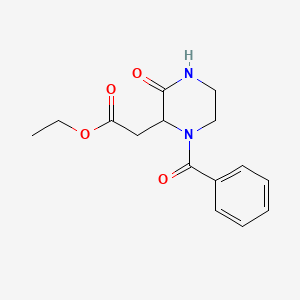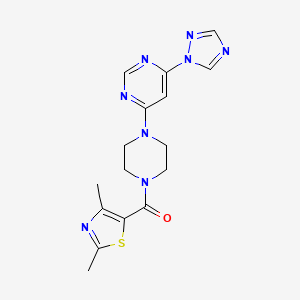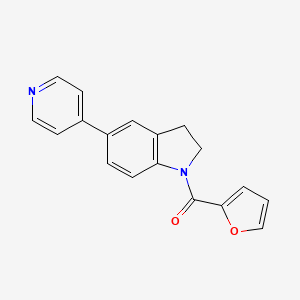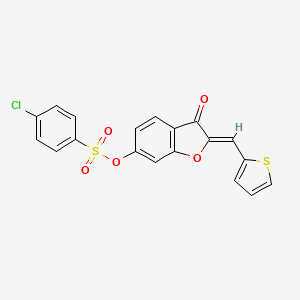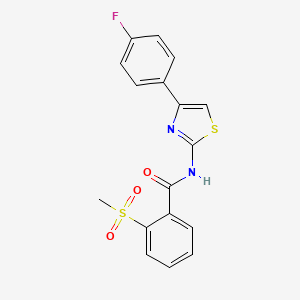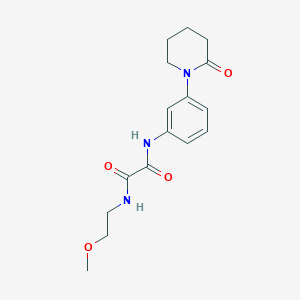
N1-(2-Methoxyethyl)-N2-(3-(2-Oxopiperidin-1-yl)phenyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethyl group, an oxopiperidinyl group, and an oxalamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding, and other biochemical processes.
Medicine: The compound is of interest in medicinal chemistry for its potential pharmacological properties. It is investigated for its activity against various biological targets, including enzymes, receptors, and ion channels. Its structure-activity relationship (SAR) is studied to design more potent and selective therapeutic agents.
Industry: In the industrial sector, N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxopiperidinyl intermediate: This step involves the reaction of a suitable piperidine derivative with an oxidizing agent to introduce the oxo group.
Attachment of the phenyl group: The oxopiperidinyl intermediate is then reacted with a phenyl derivative under conditions that facilitate the formation of a carbon-nitrogen bond.
Introduction of the methoxyethyl group: The resulting compound is further reacted with a methoxyethylating agent to introduce the methoxyethyl group.
Formation of the oxalamide moiety: Finally, the compound is reacted with oxalyl chloride or a similar reagent to form the oxalamide moiety.
Industrial Production Methods: Industrial production of N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group in the piperidinyl ring can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium, elevated temperature).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)urea
- N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)carbamate
- N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)amide
Comparison: N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to the presence of the oxalamide moiety, which imparts distinct chemical and biological properties compared to its analogs. The oxalamide group can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s binding affinity and specificity for its targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-23-10-8-17-15(21)16(22)18-12-5-4-6-13(11-12)19-9-3-2-7-14(19)20/h4-6,11H,2-3,7-10H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJJAMNDLMCHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)

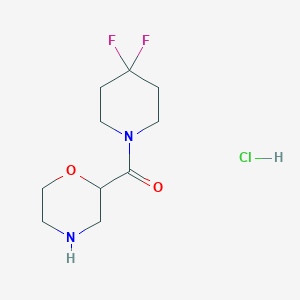
![3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2446614.png)
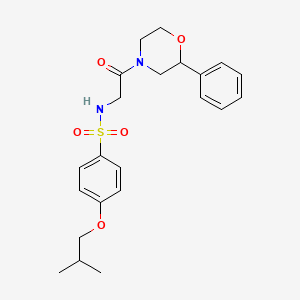
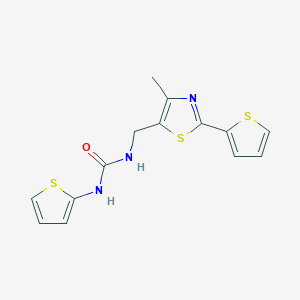
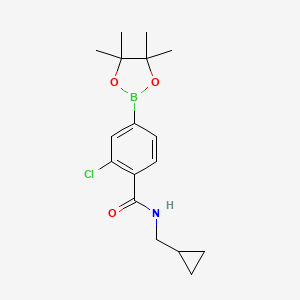
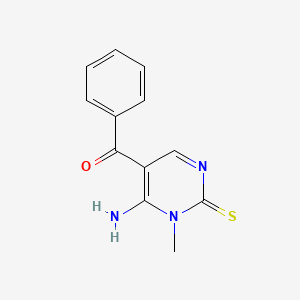
![N-(3,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2446625.png)
